N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine
Description
N-{[4-(Morpholin-4-yl)phenyl]methylidene}hydroxylamine is a Schiff base derived from the condensation of hydroxylamine with 4-(morpholin-4-yl)benzaldehyde. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers electron-donating properties due to its lone pair electrons, influencing the compound’s electronic structure and reactivity.
Properties
IUPAC Name |
(NE)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-12-9-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4,9,14H,5-8H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCZKTVODJKQZ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-morpholin-4-ylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3), and are carried out under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, halophenyl, and sulfonylphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures can inhibit specific enzymes and receptors, leading to potential treatments for diseases such as cancer and central nervous system disorders.
Case Study: Anticancer Activity
A study investigated the compound's cytotoxic effects against breast cancer cells. Results indicated that it inhibited cell proliferation and triggered apoptosis pathways, demonstrating its potential as an anticancer agent.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate various modifications, making it valuable in developing new materials and catalysts.
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Reduction | Hydrogen gas, Pd/C catalyst | 4-(morpholin-4-yl)-3-aminophenylmethylidenehydroxylamine |
| Oxidation | Hydrogen peroxide | N-{[4-(morpholin-4-yl)-3-nitrosophenyl]methylidene}hydroxylamine |
| Substitution | Various nucleophiles | 4-(morpholin-4-yl)-3-substituted phenylmethylidenehydroxylamine |
Material Science
In the industrial sector, this compound can be utilized in synthesizing specialty chemicals and advanced materials. Its reactivity allows for applications in coatings, adhesives, and polymers.
The compound's biological activity is attributed to its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, potentially modulating enzyme activity and receptor functions.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, which may influence the compound’s biological activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Effects
- Morpholine vs. Trifluoromethyl: The morpholine ring (electron-donating) enhances solubility in aqueous media compared to the electron-withdrawing trifluoromethyl group, which prioritizes stability in nonpolar environments .
- Alkyl Chain Modifications : Compounds with propylidene or propoxy chains (e.g., ) exhibit increased hydrophobicity, favoring interactions with lipid bilayers or hydrophobic protein pockets.
- Fluorinated Derivatives : Fluorine substituents (e.g., CF₃, difluoromethoxy) improve metabolic stability and bioavailability but may reduce aqueous solubility .
Research Findings and Trends
- Synthetic Accessibility : Morpholine derivatives are typically synthesized via nucleophilic aromatic substitution or condensation reactions, as seen in related compounds .
- Stability Studies : Schiff bases with electron-donating groups (e.g., morpholine) exhibit greater hydrolytic stability compared to electron-withdrawing analogs .
- Biological Activity : Preliminary studies on morpholine-containing Schiff bases suggest antimicrobial and anticancer activity, though specific data on the target compound require further investigation .
Biological Activity
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with hydroxylamine. The reaction is generally performed in an organic solvent under reflux conditions. Purification is achieved through recrystallization, yielding a product that can be characterized using various spectroscopic techniques.
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The morpholine ring facilitates hydrogen bonding and hydrophobic interactions, which can modulate enzyme and receptor activities. This compound has shown potential as a pharmacophore in drug design due to its structural properties that allow for interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydroxylamine derivatives, including this compound. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds derived from similar structures have demonstrated minimum inhibitory concentration (MIC) values as low as 0.003 μM against Escherichia coli and 0.006 μM against Candida albicans .
Anticancer Properties
This compound has also been evaluated for its anticancer activity. In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including human colon cancer cells (WiDr), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). Some derivatives have shown IC50 values lower than 10 μM, indicating strong cytotoxic potential compared to standard chemotherapeutic agents like 5-fluorouracil .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several hydroxylamine derivatives, including this compound. The results indicated significant antifungal activity against strains such as Aspergillus niger and Candida parapsilosis, with MIC values suggesting potent bioactivity .
- Cytotoxicity Assessment : In another investigation, derivatives of this compound were tested against multiple cancer cell lines. The findings revealed that certain analogs exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, demonstrating the compound's potential for further development in cancer therapy .
Comparative Analysis
| Compound Name | Biological Activity | MIC (μM) | IC50 (μM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 0.003 (E. coli) | <10 (HepG2) |
| 3-nitro derivative | Antifungal | 0.006 (C. albicans) | 2.1 (WiDr) |
| Mannich bases | Cytotoxicity | - | <2 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
